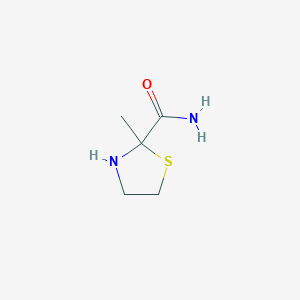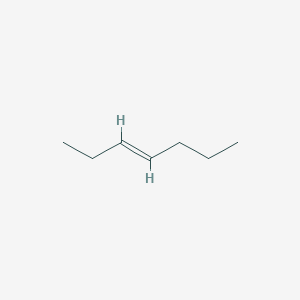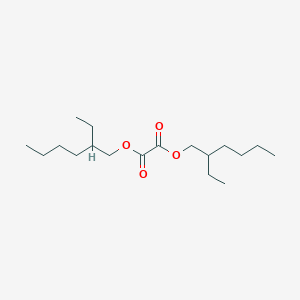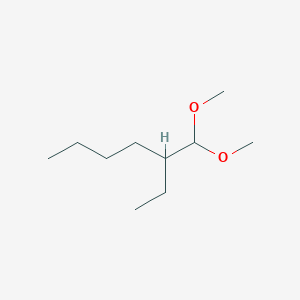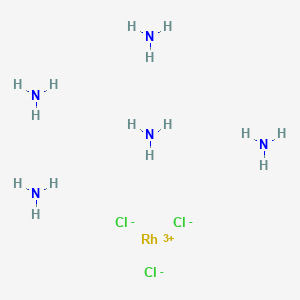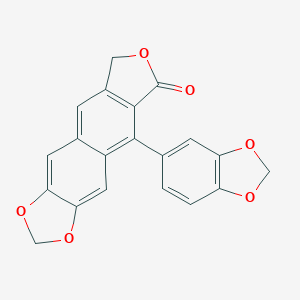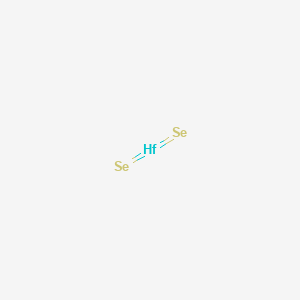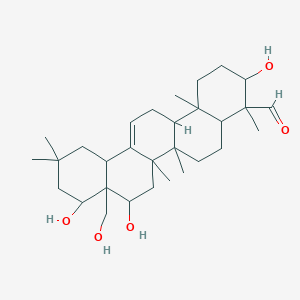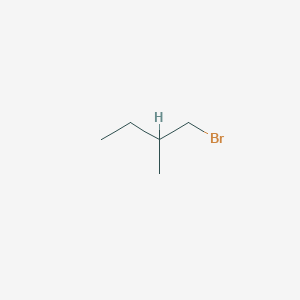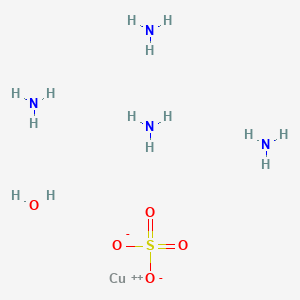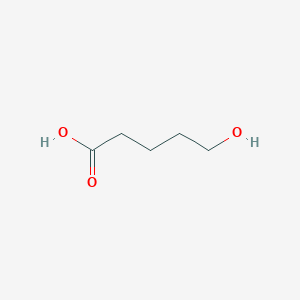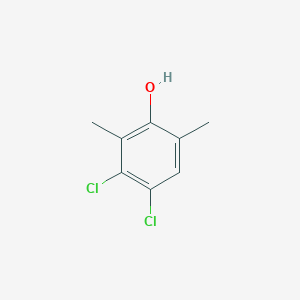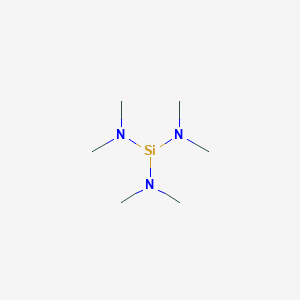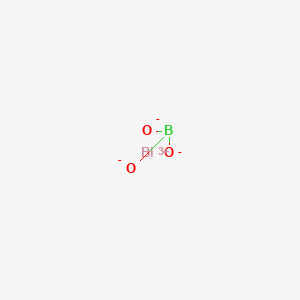
Bismuth orthoborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth orthoborate (BiBO3) is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BiBO3 is a non-linear optical material that exhibits excellent optical properties, making it a suitable candidate for various scientific research applications.
Wirkmechanismus
The mechanism of action of Bismuth orthoborate is still under investigation. However, it is believed that its non-linear optical properties are due to the presence of bismuth ions, which have a unique electronic structure that promotes non-linear optical effects. The exact mechanism of action of Bismuth orthoborate in laser technology and photovoltaic devices is still being studied.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Bismuth orthoborate. However, some studies suggest that Bismuth orthoborate may have potential applications in biomedical imaging due to its optical properties. Additionally, Bismuth orthoborate has been studied for its potential antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
Bismuth orthoborate has several advantages for lab experiments, including its non-linear optical properties, high thermal stability, and low toxicity. However, Bismuth orthoborate is challenging to synthesize, and its properties are highly dependent on the synthesis method used. Additionally, Bismuth orthoborate is a relatively new material, and there is limited research on its properties and potential applications.
Zukünftige Richtungen
There are several future directions for Bismuth orthoborate research, including the development of new synthesis methods, the investigation of its properties and potential applications in biomedical imaging, and the optimization of its properties for use in non-linear optical materials, laser technology, and photovoltaic devices. Additionally, further research is needed to understand the mechanism of action of Bismuth orthoborate and its potential antibacterial properties.
Conclusion:
In conclusion, Bismuth orthoborate is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Its non-linear optical properties make it an excellent candidate for various scientific research applications, including non-linear optical materials, laser technology, and photovoltaic devices. While there is limited research on the biochemical and physiological effects of Bismuth orthoborate, it has potential applications in biomedical imaging and antibacterial properties. Further research is needed to optimize its properties and understand its mechanism of action.
Synthesemethoden
The synthesis of Bismuth orthoborate can be achieved through various methods, including solid-state reactions, hydrothermal synthesis, and sol-gel methods. Solid-state reactions involve mixing the reactants in a specific ratio and heating them at high temperatures to form the desired compound. Hydrothermal synthesis involves the use of high-pressure and high-temperature conditions to promote the formation of Bismuth orthoborate. Sol-gel methods involve the use of a precursor solution that is converted into the desired compound through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
Bismuth orthoborate has found various scientific research applications, including non-linear optical materials, laser technology, and photovoltaic devices. Its unique optical properties make it an excellent candidate for non-linear optical materials, which have applications in optical communication, optical data storage, and optical switching. Bismuth orthoborate is also used in laser technology as a frequency converter, which converts the frequency of a laser beam to a higher or lower frequency. Additionally, Bismuth orthoborate has potential applications in photovoltaic devices, as it exhibits excellent photoelectric properties.
Eigenschaften
CAS-Nummer |
14059-35-9 |
|---|---|
Produktname |
Bismuth orthoborate |
Molekularformel |
BiBO3 BBiO3 |
Molekulargewicht |
267.79 g/mol |
IUPAC-Name |
bismuth;borate |
InChI |
InChI=1S/BO3.Bi/c2-1(3)4;/q-3;+3 |
InChI-Schlüssel |
YISOXLVRWFDIKD-UHFFFAOYSA-N |
SMILES |
B([O-])([O-])[O-].[Bi+3] |
Kanonische SMILES |
B([O-])([O-])[O-].[Bi+3] |
Andere CAS-Nummern |
14059-35-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




